2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride
Description
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a dichloro-nitrophenyl aromatic ring attached to an ethane sulfonyl group. This compound is characterized by its electron-withdrawing substituents (chloro and nitro groups) and the sulfonyl fluoride moiety, which confers unique reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C8H6Cl2FNO4S |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-nitrophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6Cl2FNO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2 |
InChI Key |
WWGNEXPTRMOQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CCS(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,6-dichlorobenzene followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethane moiety, leading to the formation of sulfonic acids.
Scientific Research Applications
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of serine proteases and other enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular weights, and reactivity:
Key Findings:
Substituent Effects :
- The target compound’s 2,6-dichloro-3-nitro substituents enhance aromatic ring stability and resistance to electrophilic attack compared to analogs with trifluoromethyl (e.g., entry 3) or oxetane groups (entry 9) .
- Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., target compound) exhibit slower hydrolysis rates than sulfonyl chlorides (e.g., entry 8), making them preferable for applications requiring prolonged stability in aqueous environments .
Reactivity Trends: Compounds with amino-oxy substituents (entry 6) show higher nucleophilic reactivity, whereas steric bulk (e.g., oxetane in entry 9) or electron-deficient aromatic systems (entry 8) modulate reaction pathways .
Research Implications and Data Gaps
- Synthetic Utility : The target compound’s electron-deficient aromatic ring positions it as a candidate for Suzuki-Miyaura coupling or sulfonamide synthesis, though direct evidence is lacking.
- Safety Concerns : Regulatory data for analogs (e.g., entry 1’s precautionary statement P261/P262) underscore the need for rigorous handling protocols for nitroaromatic sulfonyl fluorides .
- Missing Data : Molecular weights and CAS numbers for several analogs (entries 4, 7, 10) limit comparative analysis, highlighting opportunities for further characterization .
Q & A
Q. What are the optimal synthesis methods for 2-(2,6-dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves two stages: (1) constructing the dichloro-nitrophenyl ethane backbone and (2) introducing the sulfonyl fluoride group. For the sulfonyl fluoride formation, adapt methods used for sulfonyl chlorides by substituting chloride sources with fluorinating agents (e.g., KF, XeF₂). A thiourea/NCBSI/HCl system (as in sulfonyl chloride synthesis ) can be modified by replacing HCl with a fluorinating agent under controlled conditions (e.g., anhydrous, 0–5°C). Optimize reaction time and molar ratios via iterative DoE (Design of Experiments) to maximize yield while minimizing side reactions (e.g., hydrolysis).
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR : The sulfonyl fluoride group (-SO₂F) induces deshielding in adjacent protons (e.g., CH₂-SO₂F protons at δ ~3.5–4.0 ppm in ¹H NMR) . The aromatic protons (dichloro-nitrophenyl) exhibit splitting patterns dependent on substitution (e.g., para-nitro groups cause distinct meta-proton shifts).
- FT-IR : Look for S=O asymmetric stretching (~1370 cm⁻¹) and S-F stretching (~730 cm⁻¹).
- Elemental Analysis : Confirm %C, H, N, S against theoretical values (e.g., deviations >0.3% indicate impurities). Cross-validate with LC-MS for molecular ion peaks (M+H⁺/M⁻).
Q. How do the electron-withdrawing nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 3-nitro and 2,6-dichloro groups enhance electrophilicity at the sulfonyl fluoride moiety via resonance and inductive effects. This increases susceptibility to nucleophilic attack (e.g., by amines, thiols). To quantify substituent effects, perform Hammett σₚ analysis using analogs with varying substituents . Compare reaction rates under standardized conditions (e.g., with benzylamine in THF at 25°C).
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields or purity when using different fluorinating agents?
Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., moisture sensitivity, solvent purity). Address discrepancies by:
- Replicating protocols with strict anhydrous conditions (e.g., Schlenk line techniques).
- Alternative fluorination routes : Compare KF vs. DAST (diethylaminosulfur trifluoride) efficiency via kinetic studies .
- Purity assessment : Use orthogonal methods (e.g., ¹⁹F NMR for fluoride quantification, X-ray crystallography for structural confirmation).
Q. How can computational modeling predict the stability of the sulfonyl fluoride group under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations : Model hydrolysis pathways (e.g., transition states for S-F bond cleavage) at different pH levels. Use solvation models (e.g., COSMO-RS) to simulate aqueous environments.
- MD Simulations : Assess thermal stability by simulating decomposition kinetics at elevated temperatures (e.g., 50–100°C). Validate with experimental TGA/DSC data.
Q. What mechanistic insights explain the regioselectivity observed in reactions involving the dichloro-nitrophenyl moiety?
Methodological Answer: Regioselectivity is governed by steric and electronic factors. The 3-nitro group directs electrophiles to the para position relative to itself, while 2,6-dichloro substituents create steric hindrance. To confirm, conduct deuterium labeling studies or use Hammett plots with substituted analogs . For example, compare reaction outcomes with 3-fluoro vs. 3-nitro derivatives to isolate electronic effects.
Data Contradiction and Validation
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) reported in literature for structurally similar compounds?
Methodological Answer:
- Cross-validation : Compare data from multiple techniques (e.g., 2D NMR for proton-carbon correlations, X-ray for absolute configuration).
- Contextual analysis : Note solvent, temperature, and concentration differences in literature reports. For example, DMSO-d₆ vs. CDCl₃ can cause significant shift variations .
- Benchmarking : Synthesize a known analog (e.g., 2-(4-methylthiazol-5-yl)ethane-1-sulfonyl chloride ) under identical conditions to validate instrumentation.
Stability and Handling
Q. What precautions are necessary for handling this compound given limited toxicological data?
Methodological Answer:
- Assume high toxicity : Use PPE (gloves, goggles, fume hood) and avoid inhalation/contact (per GHS/CLP guidelines ).
- Stability tests : Monitor decomposition under light, humidity, and heat via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).
- Waste disposal : Hydrolyze sulfonyl fluoride to sulfonic acid using basic aqueous conditions (e.g., NaOH/EtOH) before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
